molecular formula C12H16INO B311739 2-iodo-N-(3-methylbutyl)benzamide

2-iodo-N-(3-methylbutyl)benzamide

Cat. No.: B311739
M. Wt: 317.17 g/mol
InChI Key: BBPURXXGBCIKQN-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by an iodine atom at the ortho position of the benzoyl group and a branched 3-methylbutyl amine substituent. Its molecular formula is C₁₂H₁₆INO, with a molecular weight of 317.17 g/mol. The compound is synthesized via a condensation reaction between 2-iodobenzoyl chloride and 3-methylbutylamine in the presence of triethylamine, yielding a pale yellow solid with a 65% yield . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-resolution mass spectrometry (HRMS), with a calculated [M+H]+ of 318.0349 and experimental value of 318.0350 . The ortho-iodine substituent and bulky alkyl chain influence its reactivity and physical properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-iodo-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H16INO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

BBPURXXGBCIKQN-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1I

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The ortho-iodine atom in all compounds enhances electrophilicity, facilitating reactions such as C–H activation or cyclization (e.g., ebselen analog synthesis via CuI-mediated selenation ).
  • N-Substituents :
  • Aromatic N-substituents (e.g., pyridin-3-yl) introduce hydrogen-bonding or π-stacking capabilities, influencing crystallinity and bioactivity .

Synthetic Yields: The 65% yield of 2-iodo-N-(3-methylbutyl)benzamide is higher than that of 2-iodo-N-(4-phenoxyphenyl)benzamide (33%), likely due to steric hindrance from bulky aryl groups in the latter .

Spectroscopic Trends :

  • ¹³C NMR shifts for the carbonyl group (C=O) in this compound appear at 165.91–165.94 ppm , consistent with other 2-iodobenzamides (e.g., 165.94 ppm in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • The 3-methylbutyl chain exhibits characteristic ¹³C NMR signals at 38.34, 26.04, and 22.58 ppm for methyl and methylene carbons .

Functional and Application Comparisons

Reactivity in Catalysis

  • 2-Iodo-N-(4-phenoxyphenyl)benzamide: Demonstrates utility in Pd/Cu-catalyzed coupling reactions due to its electron-rich aryl group, enabling access to biaryl structures .

Solid-State Behavior

  • Polymorphism : Halogenated benzamides like 2-iodo-N-(4-bromophenyl)benzamide exhibit polymorphism influenced by intermolecular interactions (e.g., C–I⋯π vs. hydrogen bonding) . The 3-methylbutyl chain in this compound may reduce polymorphism risk due to steric bulk .

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